4'-Hydroxy diclofenac-d4

描述

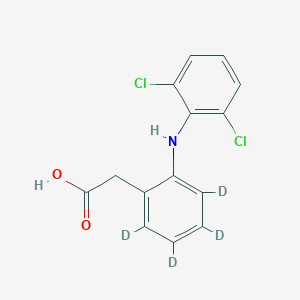

Structure

3D Structure

属性

IUPAC Name |

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOPUUMXTXDBNB-SCFZSLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512155 | |

| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153466-65-0 | |

| Record name | [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Hydroxy diclofenac-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Hydroxy diclofenac-d4, a deuterated analog of the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry.

Introduction

4'-Hydroxy diclofenac is the primary human metabolite of diclofenac, formed in the liver by cytochrome P450 enzymes, primarily CYP2C9.[1][2] The deuterated version, 4'-Hydroxy diclofenac-d4, is a stable, non-radioactive isotopologue that is indispensable for accurate quantification of its non-deuterated counterpart in biological matrices.[3][4] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible results in drug metabolism and pharmacokinetic (DMPK) studies.

This guide details a plausible synthetic route, experimental protocols for characterization, and a summary of its key physicochemical properties.

Physicochemical Properties

4'-Hydroxy diclofenac-d4 is typically a white to light yellow or pale purple solid.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₇D₄Cl₂NO₃ | [6] |

| Molecular Weight | 316.17 g/mol | [7] |

| Monoisotopic Mass | 315.0367056 Da | [6] |

| Melting Point | 173-175°C (decomposes) | [5] |

| Solubility | Soluble in DMSO and Methanol. | [3] |

| Appearance | White to light yellow or pale purple solid | [5] |

| CAS Number | 254762-27-1 | [7] |

Synthesis of 4'-Hydroxy diclofenac-d4

A detailed, step-by-step synthesis of 4'-Hydroxy diclofenac-d4 is not explicitly published in a single source. However, based on the known synthesis of 4'-Hydroxydiclofenac and established methods for deuterium labeling of phenylacetic acid derivatives, a plausible and efficient synthetic route is proposed. The overall synthesis involves the preparation of a deuterated phenylacetic acid precursor followed by an Ullmann condensation and subsequent functional group manipulations.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 4'-Hydroxy diclofenac-d4.

Experimental Protocol: Synthesis

Step 1: Synthesis of Phenylacetic Acid-d5

A plausible method for the deuteration of phenylacetic acid involves a palladium-catalyzed hydrogen-deuterium exchange reaction.

-

Materials: Phenylacetic acid, Deuterium oxide (D₂O, 99.8 atom % D), 10% Palladium on charcoal (Pd/C).

-

Procedure:

-

To a sealed tube, add phenylacetic acid (1.0 equiv.), 10% Pd/C (0.1 equiv.), and D₂O (20 equiv.).

-

Heat the mixture at 150°C for 24 hours.

-

After cooling to room temperature, the mixture is filtered to remove the catalyst.

-

The D₂O is removed under reduced pressure to yield phenylacetic acid-d5.

-

The product is characterized by ¹H NMR to confirm the extent of deuteration.

-

Step 2: Synthesis of 2-Bromophenylacetic Acid-d4

-

Materials: Phenylacetic acid-d5, Bromine (Br₂), Iron(III) bromide (FeBr₃).

-

Procedure:

-

To a solution of phenylacetic acid-d5 in a suitable solvent (e.g., dichloromethane), add FeBr₃ (catalytic amount).

-

Slowly add a solution of Br₂ in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-bromophenylacetic acid-d4.

-

Step 3: Ullmann Condensation to form Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate-d4

The Ullmann condensation is a key step in forming the diarylamine linkage.

-

Materials: 2-Bromophenylacetic acid-d4, 2,6-Dichloro-4-aminophenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a flask containing 2,6-dichloro-4-aminophenol (1.0 equiv.) and K₂CO₃ (2.0 equiv.) in DMF, add 2-bromophenylacetic acid-d4 (1.2 equiv.) and CuI (0.2 equiv.).

-

The reaction mixture is heated to 140-150°C under a nitrogen atmosphere for 12-24 hours.

-

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired ester. Note: Esterification of the carboxylic acid may occur in situ or can be performed as a separate step prior to the Ullmann condensation.

-

Step 4: Hydrolysis to 4'-Hydroxy diclofenac-d4

-

Materials: Methyl 2-((2,6-dichloro-4-hydroxyphenyl)amino)phenylacetate-d4, Sodium hydroxide (NaOH), Ethanol (EtOH), Hydrochloric acid (HCl).

-

Procedure:

-

The ester from the previous step is dissolved in a mixture of EtOH and aqueous NaOH solution.

-

The mixture is heated at reflux for 2-4 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with HCl to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to give 4'-Hydroxy diclofenac-d4.

-

Characterization of 4'-Hydroxy diclofenac-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4'-Hydroxy diclofenac-d4. The following experimental protocols are recommended.

Characterization Workflow

References

- 1. 4'-Hydroxydiclofenac | C14H11Cl2NO3 | CID 116545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Hydroxy diclofenac D4 | CAS#:254762-27-1 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]

- 5. Ullmann Reaction [drugfuture.com]

- 6. 4'-Hydroxy Diclofenac-D4 (Major) | C14H11Cl2NO3 | CID 10805325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4'-Hydroxy Diclofenac-d4 - CAS - 254762-27-1 | Axios Research [axios-research.com]

An In-Depth Technical Guide to the Chemical Properties and Stability of 4'-Hydroxy diclofenac-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4'-Hydroxy diclofenac-d4, a key deuterated metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methodologies.

Chemical and Physical Properties

4'-Hydroxy diclofenac-d4 is the major human metabolite of diclofenac, formed primarily through the action of the cytochrome P450 enzyme, CYP2C9.[1][2] The deuterated form is commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[3]

Table 1: Chemical and Physical Properties of 4'-Hydroxy diclofenac-d4

| Property | Value | Source |

| IUPAC Name | 2-[2-[2,6-dichloro-4-hydroxyphenyl)amino]phenyl-2,3,4,5-d4]acetic acid | N/A |

| CAS Number | 254762-27-1 | N/A |

| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ | N/A |

| Molecular Weight | 316.17 g/mol | N/A |

| Appearance | White to light yellow or pale pink to purple solid | N/A |

| Melting Point | 173-175 °C (decomposes) | N/A |

| Solubility | Soluble in methanol, chloroform, ethanol, and DMSO. Insoluble in water. | N/A |

| Storage Temperature | -20°C | N/A |

Metabolic Pathway of Diclofenac to 4'-Hydroxy diclofenac

The biotransformation of diclofenac to its 4'-hydroxy metabolite is a critical step in its metabolism and elimination. This hydroxylation reaction is predominantly catalyzed by the CYP2C9 enzyme in the liver.[1][2]

Stability Profile

While specific forced degradation studies on 4'-Hydroxy diclofenac-d4 are not extensively published, general stability information is available from suppliers and can be inferred from studies on the non-deuterated analogue. The compound is generally stable when stored under recommended conditions.

Table 2: Recommended Storage and Handling

| Condition | Recommendation |

| Solid Form | Store at -20°C. |

| In Solution | Prepare fresh solutions. If storage is necessary, store at -20°C or below for short periods. Avoid repeated freeze-thaw cycles. |

Forced Degradation:

Forced degradation studies are essential for developing stability-indicating analytical methods. While specific data for the d4-labeled compound is limited, the stability of the parent compound, diclofenac, has been studied under various stress conditions. It is anticipated that 4'-Hydroxy diclofenac-d4 would exhibit similar degradation patterns.

A typical forced degradation study would involve subjecting the compound to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C

-

Basic Hydrolysis: 0.1 M NaOH at 60°C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: 60°C

-

Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light

Experimental Protocols

Synthesis of 4'-Hydroxy diclofenac

A common synthetic route for 4'-Hydroxydiclofenac is described by Kim et al. (2010). While this protocol is for the non-deuterated compound, a similar approach could be employed using deuterated starting materials to produce 4'-Hydroxy diclofenac-d4. The general steps are outlined below.

Note: For the synthesis of the d4-labeled compound, a deuterated phenylacetic acid starting material would be required.

Analytical Method for Quantification

A validated LC-MS/MS method is the preferred technique for the quantification of 4'-Hydroxy diclofenac-d4 in biological matrices. The following is a representative protocol based on published methods for diclofenac and its metabolites.[4]

Table 3: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| MS/MS Transition (Precursor > Product) | Specific to 4'-Hydroxy diclofenac-d4 (to be determined empirically) |

| Internal Standard | A suitable stable isotope-labeled compound (if 4'-Hydroxy diclofenac-d4 is the analyte) |

Sample Preparation Workflow:

Conclusion

4'-Hydroxy diclofenac-d4 is an essential tool for the accurate quantification of the major metabolite of diclofenac in various research settings. Understanding its chemical properties, metabolic pathway, and stability is crucial for its effective use. While specific stability data under forced degradation conditions is not widely available, the information provided in this guide, along with the outlined experimental protocols, offers a solid foundation for researchers and drug development professionals working with this important deuterated compound. Further investigation into the specific degradation pathways of 4'-Hydroxy diclofenac-d4 would be a valuable addition to the field.

References

- 1. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450 2C9-Mediated Metabolism of Diclofenac to 4'-Hydroxydiclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary metabolic pathway of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, focusing on its conversion to the major metabolite, 4'-hydroxydiclofenac. This process is predominantly mediated by the polymorphic enzyme Cytochrome P450 2C9 (CYP2C9), a key player in the biotransformation of a significant portion of clinically used drugs. Understanding this metabolic pathway is crucial for drug development, predicting drug-drug interactions, and comprehending the inter-individual variability in patient response to diclofenac.

Core Metabolic Pathway: The Role of CYP2C9

Diclofenac undergoes extensive hepatic metabolism in humans, with the principal route being hydroxylation.[1] The formation of 4'-hydroxydiclofenac is the most significant metabolic step, and it is almost exclusively catalyzed by the CYP2C9 enzyme.[2][3] This regioselective oxidation is a hallmark reaction for CYP2C9 catalysis.[4][5] While other minor metabolites of diclofenac are formed, such as 5-hydroxydiclofenac (primarily by CYP3A4) and 3'-hydroxydiclofenac (by CYP2C9), the 4'-hydroxylation pathway represents the major clearance route for the parent drug.[2][4][6]

The metabolic conversion of diclofenac is not limited to simple hydroxylation. The parent drug can also undergo acyl glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7).[4][5] Furthermore, the hydroxylated metabolites can be further conjugated, for instance, through sulfation, before excretion.[7]

Quantitative Data on Diclofenac 4'-Hydroxylation

The kinetics of diclofenac 4'-hydroxylation have been characterized in various in vitro systems. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of CYP2C9 for diclofenac and the efficiency of the metabolic conversion.

| System | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | Endogenous CYPs | 9 ± 1 | 432 ± 15 | [3] |

| H2C9 Whole Cells | Recombinant CYP2C9 | Not specified | Not specified | [8] |

| Yeast-expressed CYP2C9.1 (Wild-type) | Recombinant CYP2C9.1 | Not specified | Not specified | [9] |

| Yeast-expressed CYP2C9.3 | Recombinant CYP2C9.3 | Not specified | Not specified | [9] |

| Yeast-expressed CYP2C9.13 | Recombinant CYP2C9.13 | Not specified | Not specified | [9] |

Note: Specific Km and Vmax values for the recombinant enzymes in yeast were not explicitly provided in the search results but the study indicated altered metabolic kinetics for the variants.

Experimental Protocols

The investigation of diclofenac metabolism to 4'-hydroxydiclofenac typically involves in vitro experiments using human liver microsomes or recombinant CYP2C9 enzymes. Below are generalized methodologies based on common practices described in the literature.

In Vitro Diclofenac Metabolism using Human Liver Microsomes

This protocol outlines the general steps for assessing the formation of 4'-hydroxydiclofenac from diclofenac in human liver microsomes.

1. Materials and Reagents:

-

Human liver microsomes (pooled from multiple donors)

-

Diclofenac sodium salt

-

4'-Hydroxydiclofenac standard

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

2. Incubation Procedure:

-

Prepare a stock solution of diclofenac in a suitable solvent (e.g., methanol or DMSO) and then dilute to working concentrations in the incubation buffer.

-

In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and diclofenac solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically between 100 µL and 500 µL.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2-3 volumes). This step also serves to precipitate the microsomal proteins.

3. Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the supernatant for the presence and quantity of 4'-hydroxydiclofenac using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

-

Quantification is achieved by comparing the peak area of 4'-hydroxydiclofenac in the samples to a standard curve prepared with known concentrations of the 4'-hydroxydiclofenac standard.[11]

Analysis of Diclofenac and Metabolites by HPLC or LC-MS/MS

High-Performance Liquid Chromatography (HPLC): An HPLC method for the determination of diclofenac and its hydroxylated metabolites in biological matrices (e.g., urine) has been described.[12] Key aspects of such a method include:

-

Sample Preparation: May involve hydrolysis (e.g., base hydrolysis for urine samples to release conjugated metabolites), neutralization, and liquid-liquid or solid-phase extraction.

-

Chromatography: A reversed-phase column is typically used with a suitable mobile phase, potentially employing flow-rate programming.[12]

-

Detection: UV detection is a common method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the quantification of diclofenac and its metabolites.

-

Chromatographic Separation: A reversed-phase column (e.g., C18) is used to separate the analytes from the biological matrix.[11]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode. The transitions monitored are specific for the parent and product ions of diclofenac and 4'-hydroxydiclofenac.[10] For example, the transition for diclofenac can be m/z 296 > 214, and for 4'-hydroxydiclofenac, m/z 314.15 > 231.15.[10]

-

Quantification: An internal standard is typically used to correct for variations in sample preparation and instrument response.

Significance in Drug Development and Clinical Practice

The prominent role of CYP2C9 in the metabolism of diclofenac has several important implications:

-

Drug-Drug Interactions: Co-administration of diclofenac with other drugs that are substrates, inhibitors, or inducers of CYP2C9 can lead to significant drug-drug interactions. For instance, potent CYP2C9 inhibitors can decrease the clearance of diclofenac, leading to increased plasma concentrations and a higher risk of adverse effects.

-

Pharmacogenetics: The CYP2C9 gene is highly polymorphic, with several variant alleles that result in decreased enzyme activity.[9] Individuals carrying these variants may exhibit reduced metabolism of diclofenac, which could affect both efficacy and safety.[9] However, some studies have not found a clear correlation between CYP2C9 genotype and diclofenac pharmacokinetics in vivo, suggesting that other factors may also play a role.[6]

-

Toxicity: While 4'-hydroxydiclofenac is generally considered a less active metabolite, the overall metabolic profile of diclofenac is linked to rare but potentially severe hepatotoxicity.[4][5] The formation of reactive metabolites, such as quinone imines from further oxidation of hydroxylated metabolites, is thought to be a contributing factor to this toxicity.[4]

References

- 1. ClinPGx [clinpgx.org]

- 2. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Diclofenac and Hydroxypropyl‐β‐Cyclodextrin (HPβCD) Following Administration of Injectable HPβCD‐Diclofenac in Subjects With Mild to Moderate Renal Insufficiency or Mild Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of diclofenac and four of its metabolites in human urine by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotope Labeling and the Synthesis of Deuterated Drug Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, synthesis, and analysis of deuterated drug metabolites. By leveraging the kinetic isotope effect, strategic deuterium labeling has become an invaluable tool in modern drug discovery and development, offering significant advantages in understanding and optimizing the pharmacokinetic and safety profiles of new chemical entities.

Introduction: The Role of Stable Isotope Labeling in Drug Metabolism

Stable isotope labeling, particularly with deuterium (²H), is a powerful technique used to trace the metabolic fate of drugs within biological systems.[1] By replacing hydrogen atoms with deuterium at specific molecular positions, researchers can track a drug and its metabolites without altering the compound's fundamental chemical properties.[2][3] This method is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing critical insights into a drug's safety and efficacy.[4][5] The use of deuterated compounds as internal standards in liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for accurate bioanalysis, as it corrects for variations in sample preparation and instrument response.[6][7][8]

The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in modifying drug metabolism lies in the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[9]

This effect is particularly significant in metabolic pathways mediated by Cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of approximately 75% of all drugs.[1][9][10] By selectively replacing hydrogen with deuterium at metabolically vulnerable sites ("soft spots"), the rate of metabolism can be substantially reduced.[11] This can lead to:

-

Increased drug exposure (AUC) [12]

-

Longer plasma half-life (t½) [12]

-

Lower clearance (CL) [12]

-

Reduced formation of potentially toxic metabolites [13]

The magnitude of the KIE is dependent on the specific metabolic reaction and the position of deuteration.[14] For instance, high KIEs are often observed in ether and amide dealkylation, while aromatic hydroxylation and amine N-dealkylation typically show lower KIEs.[1]

dot

Caption: The Kinetic Isotope Effect in CYP450 Metabolism.

Synthesis of Deuterated Drug Metabolites

The generation of deuterated drug metabolites is crucial for their use as analytical standards and for further pharmacological assessment. Synthesis can be broadly categorized into chemical and biological methods.

Chemical Synthesis

Chemical synthesis offers precise control over the location and extent of deuterium incorporation.[2] Common strategies include:

-

De Novo Synthesis with Deuterated Precursors: This method involves building the molecule from the ground up using deuterated starting materials or reagents, such as trideuteromethyl iodide (CD₃I).[15][16] This approach provides excellent control over the labeling site.

-

Hydrogen-Deuterium Exchange (H/D Exchange): This technique involves replacing existing hydrogen atoms with deuterium, often catalyzed by transition metals like palladium (Pd) or iridium (Ir).[7][17][18] It is a valuable method for late-stage deuteration of complex molecules. Deuterated water (D₂O) is a common and cost-effective deuterium source for these reactions.[7]

-

Reductive Deuteration: This involves the reduction of functional groups like ketones, aldehydes, or unsaturated bonds using deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or deuterium gas (D₂) with a catalyst.

dot

Caption: Generalized workflow for chemical synthesis of deuterated metabolites.

Biological Synthesis (Biotransformation)

Biotransformation utilizes biological systems, such as microorganisms (e.g., fungi) or recombinant enzymes (e.g., PolyCYPs®), to produce metabolites from a deuterated parent drug.[11] This method is particularly advantageous for generating complex metabolites that are difficult to synthesize chemically. The process often yields the specific isomer produced in vivo.[11] For example, the major human metabolite of flurbiprofen, 4'-hydroxyflurbiprofen, can be produced from flurbiprofen-d3 using fungal biotransformation.[11]

Experimental Protocols

Protocol 1: Chemical Synthesis of Alosetron-d3

This protocol outlines the synthesis of a deuterated internal standard, Alosetron-d3, via late-stage N-alkylation of a desmethyl precursor with a trideuterated methylating agent.[15]

Objective: To synthesize 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one.

Materials:

-

N-desmethyl Alosetron precursor

-

Trideuteromethyl iodide (CD₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane and Methanol for chromatography

Procedure:

-

To a solution of N-desmethyl Alosetron (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equivalents).[15]

-

Stir the suspension at room temperature for 15 minutes.[15]

-

Add trideuteromethyl iodide (1.5 equivalents) to the mixture.[15]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.[15]

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.[15]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[15]

-

Purify the crude Alosetron-d3 by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.[15]

-

Combine the pure fractions and evaporate the solvent to yield the final product.[15]

-

Confirm identity, purity, and isotopic enrichment via NMR and mass spectrometry.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a general procedure to compare the metabolic stability of a deuterated compound to its non-deuterated analog using human liver microsomes.[4]

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Deuterated internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a stock solution of the test compounds.

-

In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression (t½ = 0.693 / k, where k is the elimination rate constant).[4]

-

Compare the calculated half-lives of the deuterated and non-deuterated compounds.[4]

Protocol 3: Quantitative Analysis in Plasma using LC-MS/MS

This protocol describes a general procedure for quantifying a drug in human plasma using a deuterated internal standard.[19]

Objective: To accurately measure the concentration of an analyte in a complex biological matrix.

Materials:

-

Analyte and deuterated internal standard (IS)

-

Control human plasma

-

Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.[19]

-

Add 150 µL of the protein precipitation solvent containing the deuterated internal standard to each well.

-

Mix thoroughly and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for injection into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte from matrix components.

-

Optimize mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy) for both the analyte and the deuterated IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Presentation: Quantitative Impact of Deuteration

The strategic placement of deuterium can have a profound impact on the pharmacokinetic properties of a drug. The following tables summarize quantitative data from various studies.

Table 1: Comparison of In Vivo Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs [4][12]

| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease |

| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase | Pain Management |

| d9-Methadone | Methadone | Maximum Concentration (Cmax) | 4.4-fold increase | Pain Management |

| d9-Methadone | Methadone | Clearance (CL) | 5.2-fold decrease | Pain Management |

| CTP-543 | Ruxolitinib | Systemic Exposure | Increased | Alopecia Areata |

| CTP-692 | Dextromethorphan | Systemic Exposure | Increased | Adjunctive Major Depressive Disorder |

Data presented as fold change for the deuterated analog relative to the non-deuterated compound. Data for d9-Methadone is from intravenous administration in CD-1 male mice.[20]

Table 2: Deuterium Kinetic Isotope Effect on In Vitro Metabolism [14][20]

| Compound | Enzyme System | Metabolic Pathway | KIE Value (kH/kD) | Implication |

| Chemotype 2d | Human Liver Microsomes | N/O-Demethylation | 4.9 | C-H bond cleavage is rate-limiting |

| Chemotype 2d | Recombinant CYP3A4 | N/O-Demethylation | 3.2 | C-H bond cleavage is rate-limiting |

| Chemotype 2d | Recombinant CYP2C19 | O-Demethylation | 4.5 | C-H bond cleavage is rate-limiting |

| d9-Methadone | Mouse Liver Microsomes | N-Demethylation (CLint) | 1.3 | Low magnitude isotope effect |

| d9-Methadone | Human Liver Microsomes | N-Demethylation (CLint) | 1.0 | No significant isotope effect |

KIE values greater than 1 indicate that the C-H bond-breaking step is at least partially rate-limiting.[21]

Visualization of Key Processes

dot

Caption: Workflow for evaluating a deuterated drug candidate.

Conclusion

Isotope labeling with deuterium and the synthesis of deuterated drug metabolites are integral components of modern pharmaceutical research. The deuterium kinetic isotope effect provides a powerful strategy to enhance a drug's metabolic stability, leading to improved pharmacokinetic profiles and potentially safer, more effective medicines. The methodologies for synthesizing and analyzing these compounds, from chemical and biological synthesis to high-sensitivity LC-MS/MS quantification, are well-established. As drug development continues to evolve, the strategic application of deuteration will undoubtedly play a crucial role in bringing novel therapeutics to the clinic.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. bioscientia.de [bioscientia.de]

- 10. researchgate.net [researchgate.net]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Commercially Available 4'-Hydroxy Diclofenac-d4 Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 4'-Hydroxy diclofenac-d4 standards, an essential tool for the accurate quantification of the major metabolite of diclofenac. This document details the available standards, their key characteristics, and validated methodologies for their use in bioanalytical assays.

Introduction to 4'-Hydroxy Diclofenac and the Role of Deuterated Standards

Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), is extensively metabolized in the body. The primary metabolic pathway involves hydroxylation to form 4'-hydroxy diclofenac, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1] Accurate measurement of 4'-hydroxy diclofenac is crucial for pharmacokinetic, drug metabolism, and toxicological studies.

Stable isotope-labeled internal standards, such as 4'-Hydroxy diclofenac-d4, are the gold standard for quantitative bioanalysis using mass spectrometry. The deuterium-labeled standard exhibits similar physicochemical properties to the unlabeled analyte, ensuring comparable extraction efficiency and chromatographic behavior. Its distinct mass-to-charge ratio allows for precise differentiation and quantification, minimizing matrix effects and improving the accuracy and precision of the analytical method.

Commercially Available 4'-Hydroxy Diclofenac-d4 Standards

A variety of vendors offer 4'-Hydroxy diclofenac-d4 standards, typically as a neat solid or in solution. The following table summarizes the key quantitative data for commercially available standards. It is important to note that while Certificates of Analysis (CoAs) with detailed specifications are available from suppliers upon request, publicly accessible comprehensive data on isotopic distribution is limited.

| Supplier | Catalog Number | Format | Chemical Purity | Isotopic Purity/Distribution |

| LGC Standards | TRC-H825227 | Neat Solid | >95% (HPLC) | Not specified |

| MedChemExpress | HY-15550S | Neat Solid | 98.92% | Not specified |

| Santa Cruz Biotechnology | sc-211913 | Neat Solid | Not specified | Not specified |

| Clearsynth | CS-T-55794 | Neat Solid | Not specified | Not specified |

| ChemicalBook | CB11175805 | Not specified | Not specified | d0=0.1%, d1=0.9%, d2=13.7%, d3=28.6%, d4=32.4%, d5=17.8%[2] |

Note: The isotopic distribution from ChemicalBook is provided as a reference and may not be representative of all commercial standards. Researchers should always refer to the lot-specific Certificate of Analysis provided by the supplier.

Metabolic Pathway of Diclofenac

The metabolic conversion of diclofenac to its primary metabolite, 4'-hydroxy diclofenac, is a critical step in its biotransformation. This pathway is primarily mediated by the CYP2C9 enzyme in the liver.

Caption: Metabolic pathway of diclofenac to 4'-hydroxy diclofenac.

Experimental Protocols for Quantification

The use of 4'-Hydroxy diclofenac-d4 as an internal standard is prevalent in LC-MS/MS methods for the quantification of diclofenac and its metabolites in biological matrices. Below are detailed methodologies adapted from published scientific literature.

LC-MS/MS Method for Simultaneous Determination in Mouse Plasma

This method describes the simultaneous determination of diclofenac, 4'-hydroxy-diclofenac, 5-hydroxy-diclofenac, and diclofenac-acyl-glucuronide in mouse plasma using diclofenac-d4 as an internal standard. While this protocol uses diclofenac-d4, the principles are directly applicable for methods employing 4'-Hydroxy diclofenac-d4 for the specific quantification of the 4'-hydroxy metabolite.

Sample Preparation:

-

To a 10 µL plasma sample, add the internal standard solution (diclofenac-d4).

-

Perform protein precipitation by adding acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant and dilute with an equal volume of water before injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A polar embedded reversed-phase column.

-

Mobile Phase A: Formic acid and ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Elution: Gradient elution.

Mass Spectrometric Conditions:

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

GC-MS Method for Determination in Human Plasma

This gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for the determination of diclofenac in human plasma, utilizing 4-hydroxydiclofenac as the internal standard.[3][4][5] Although the non-deuterated form is used here as the internal standard, the sample preparation and derivatization steps are relevant for methods employing the deuterated analog.

Sample Preparation and Derivatization:

-

Acidify plasma samples and add the internal standard.

-

Perform deproteination using acetone.

-

Extract the analytes using hexane.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue and perform derivatization to form indolinone derivatives, which are more amenable to GC-MS analysis.

GC-MS Conditions:

-

Column: BP-1 column.

-

Carrier Gas: Helium.

-

Detection: Mass-selective detector in Selected Ion Monitoring (SIM) mode.

-

Monitored Ions: The molecular ion peaks of the indolinone derivatives of diclofenac and 4-hydroxydiclofenac are monitored.[3][5]

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of 4'-hydroxy diclofenac in a biological matrix using 4'-Hydroxy diclofenac-d4 as an internal standard.

Caption: Bioanalytical workflow for 4'-hydroxy diclofenac quantification.

Conclusion

Commercially available 4'-Hydroxy diclofenac-d4 standards are indispensable for the accurate and reliable quantification of the major metabolite of diclofenac in various biological matrices. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the available standards and the established analytical methodologies for their application. For precise quantitative work, it is imperative to obtain and consult the lot-specific Certificate of Analysis from the supplier to ensure the highest quality data.

References

- 1. researchgate.net [researchgate.net]

- 2. 4'-Hydroxy diclofenac-d4 | 254762-27-1 [amp.chemicalbook.com]

- 3. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Certificate of Analysis: A Technical Guide to 4'-Hydroxy Diclofenac-d4

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 4'-Hydroxy diclofenac-d4, the deuterated analog of a major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac, serves as a critical tool in bioanalytical assays. This in-depth technical guide elucidates the key components of a typical Certificate of Analysis (CoA) for 4'-Hydroxy diclofenac-d4, providing a comprehensive understanding of the quality and characterization of this essential reference material.

Understanding the Role of 4'-Hydroxy Diclofenac-d4

4'-Hydroxy diclofenac-d4 is primarily utilized as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical structure is nearly identical to the endogenous analyte, 4'-hydroxy diclofenac, but it has a higher molecular weight due to the incorporation of four deuterium atoms. This mass difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its similar physicochemical properties ensure it behaves comparably during sample preparation, chromatography, and ionization.

Quantitative Data Summary

A Certificate of Analysis for 4'-Hydroxy diclofenac-d4 provides a summary of its identity, purity, and concentration. The following tables present a typical set of specifications for this deuterated standard.

Table 1: Chemical Identity

| Parameter | Specification |

| Chemical Name | 2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid[2] |

| CAS Number | 254762-27-1[2][3][4][5][6] |

| Molecular Formula | C₁₄H₇D₄Cl₂NO₃[5] |

| Molecular Weight | 316.17 g/mol [5] |

Table 2: Quality Control and Purity

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥95%[7] |

| Isotopic Purity | Mass Spectrometry | ≥99 atom % D |

| Deuterium Incorporation | Mass Spectrometry / NMR | ≥98% d₄ |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Appearance | Visual | Crystalline solid[7][8] |

| Solubility | - | Soluble in Ethanol, DMSO, DMF (approx. 30 mg/mL)[1][7] |

| Storage Temperature | - | -20°C[7] |

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical experiments. The methodologies for these key tests are detailed below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of 4'-Hydroxy diclofenac-d4 is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% formic acid) and transitioning to a higher proportion of an organic phase (e.g., acetonitrile with 0.1% formic acid).[9]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[9]

-

Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, such as 271 nm.[7]

-

Quantification: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is a critical tool for confirming the identity and determining the isotopic purity of 4'-Hydroxy diclofenac-d4.

-

Instrumentation: A high-resolution mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an appropriate ionization source like electrospray ionization (ESI).

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Identity Confirmation: The observed molecular weight should correspond to the theoretical molecular weight of the deuterated compound (316.17 g/mol ).[5] Fragmentation patterns can also be compared to a reference standard or theoretical fragmentation to confirm the structure.

-

Isotopic Purity Assessment: The relative intensities of the ion corresponding to the fully deuterated molecule (d₄) and ions corresponding to molecules with fewer deuterium atoms (d₀ to d₃) are measured. The isotopic purity is calculated from the ratio of the desired isotopologue to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and the location of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Analysis: The ¹H NMR spectrum of the deuterated standard will show a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium atoms on the phenyl ring. The remaining proton signals should be consistent with the expected structure of 4'-Hydroxy diclofenac.

Visualization of Key Processes

To further clarify the context and application of 4'-Hydroxy diclofenac-d4, the following diagrams illustrate the certification workflow and the metabolic pathway of its parent drug, diclofenac.

Caption: Workflow for the Certification of 4'-Hydroxy Diclofenac-d4.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4'-Hydroxy Diclofenac-D4 (Major) | C14H11Cl2NO3 | CID 10805325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4`-Hydroxy Diclofenac-D4 | CAS No- 254762-27-1 | Simson Pharma Limited [simsonpharma.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scbt.com [scbt.com]

- 6. veeprho.com [veeprho.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chembk.com [chembk.com]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

The Pharmacokinetic Profile of Diclofenac and its Hydroxylated Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its primary hydroxylated metabolites. Diclofenac, a phenylacetic acid derivative, is utilized for managing pain and inflammation in various conditions such as osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Absorption

Following oral administration, diclofenac is rapidly and completely absorbed from the gastrointestinal tract.[2] However, it undergoes significant first-pass metabolism, resulting in approximately 50-60% of the unchanged drug reaching systemic circulation.[1][3][4][5] The rate of absorption and time to reach peak plasma concentration (Tmax) are dependent on the formulation. For instance, oral solutions can achieve peak plasma concentrations in 10-40 minutes, while enteric-coated tablets reach this peak in 1.5-2 hours.[1] The area under the plasma concentration-time curve (AUC) for diclofenac is proportional to the dose for oral doses ranging from 25 to 150 mg.[2] Topical formulations of diclofenac are also absorbed percutaneously, leading to clinically significant plasma concentrations.[1] A study on a topical 1.5% lotion of [14C]-diclofenac sodium showed a topical absorption of 6.6% of the applied dose, with peak plasma concentrations of the radiolabeled compound occurring at 30 hours post-application.[6]

Distribution

Diclofenac exhibits extensive binding to plasma proteins, primarily albumin, with over 99% of the drug being bound.[2][3] This high degree of protein binding influences its distribution into various tissues. Notably, diclofenac achieves substantial concentrations in the synovial fluid, which is considered a primary site of action for its anti-inflammatory effects in arthritic conditions.[2][7] Studies have shown that while plasma concentrations of diclofenac decline rapidly, its levels in the synovial fluid remain relatively constant for an extended period, which may contribute to its prolonged duration of action despite a short plasma half-life.[7] The volume of distribution for diclofenac has been reported to be 22.8 L/70 kg.[8]

Metabolism

The biotransformation of diclofenac is a critical determinant of its pharmacokinetic profile and is characterized by two main pathways: direct glucuronidation of the parent drug and, more significantly, hydroxylation followed by conjugation.[9][10][11]

Hydroxylation

Hydroxylation of diclofenac is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[10][11] The major hydroxylated metabolite is 4'-hydroxydiclofenac, which is formed predominantly by the action of CYP2C9.[1][9][12][13] This metabolite is considered to have very weak pharmacological activity, approximately one-thirtieth of the parent compound.[1] Other hydroxylated metabolites include 5-hydroxydiclofenac, 3'-hydroxydiclofenac, and 4',5-dihydroxydiclofenac.[13] The formation of 5-hydroxydiclofenac is mainly catalyzed by CYP3A4.[11] While CYP2C9 is the primary enzyme for 4'-hydroxylation, other isoforms like CYP2C8, CYP2C18, and CYP2B6 may be involved in the 5-hydroxylation pathway.[13] These hydroxylated metabolites can be further metabolized into reactive quinone imines, which have been implicated in the rare instances of diclofenac-induced hepatotoxicity.[14]

Conjugation

Following hydroxylation, both the parent diclofenac and its hydroxylated metabolites undergo conjugation with glucuronic acid and sulfate to form more water-soluble compounds that can be readily excreted.[2] The acyl glucuronidation of diclofenac is primarily catalyzed by the enzyme uridine 5'-diphosphoglucuronosyl transferase 2B7 (UGT2B7).[11]

Below is a diagram illustrating the metabolic pathways of diclofenac.

Figure 1: Metabolic pathways of diclofenac.

Excretion

The elimination of diclofenac and its metabolites occurs primarily through urinary excretion.[2] Approximately 60% of the administered dose is excreted in the urine as conjugated metabolites, with a smaller portion (about 35%) eliminated in the bile.[3] Very little unchanged diclofenac (less than 1%) is excreted in the urine.[2][3] The terminal half-life of diclofenac is short, ranging from 1 to 2 hours.[3][4] The mono- and dihydroxy metabolites generally have apparent terminal half-lives similar to that of the parent drug (1-3 hours).[15][16] However, a hydroxymethoxy metabolite has been reported to have a much longer half-life of about 80 hours.[15][16]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for diclofenac and its hydroxylated metabolites based on available literature.

Table 1: Pharmacokinetic Parameters of Diclofenac in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (oral solution) | 10-40 min | [1] |

| Tmax (enteric-coated tablet) | 1.5-2 h | [1] |

| Terminal Half-life (t½) | 1-2 h | [3][4] |

| Bioavailability | ~50-60% | [1][3][4][5] |

| Protein Binding | >99% | [2][3] |

| Volume of Distribution (Vd) | 22.8 L/70 kg | [8] |

Table 2: Pharmacokinetic Parameters of Diclofenac and its Metabolites After a Single 100 mg Oral Dose in Healthy Volunteers

| Compound | Peak Plasma Concentration (nmol/g) | Terminal Half-life (t½) (h) |

| Diclofenac | 10-12 | 1-3 |

| Mono- and Dihydroxy Metabolites | 0.36-2.94 | 1-3 |

| Hydroxymethoxy Metabolite | - | ~80 |

| Data adapted from Degen et al.[15][16] |

Experimental Protocols

The determination of diclofenac and its metabolites in biological matrices requires sensitive and specific analytical methods.

Sample Collection and Preparation for Pharmacokinetic Studies

-

Blood Sampling: In typical pharmacokinetic studies, blood samples are collected at various time points after drug administration. For instance, in a study investigating diclofenac in rats, blood samples were drawn at 2.5, 5, 7.5, 10, 15, 20, 30, 45, 60, 120, 240, 360, and 480 minutes after an oral dose.[17]

-

Plasma Separation: Plasma is separated from whole blood by centrifugation, typically at around 3500 rpm for 10 minutes, and then stored frozen (e.g., at -20°C or -70°C) until analysis.[17][18]

-

Protein Precipitation: A common sample preparation step for plasma is protein precipitation. This can be achieved by adding an organic solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins.[19]

-

Urine Sample Preparation: For analysis of urinary metabolites, enzymatic treatment with β-glucuronidase and sulfatase is often employed to hydrolyze the conjugated metabolites back to their parent forms, which can then be extracted.[6]

Analytical Methodology

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most frequently used techniques for the quantification of diclofenac and its metabolites.

-

HPLC: Reversed-phase HPLC with UV detection is a common method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water adjusted to an acidic pH).[19][20] Detection is often performed at a wavelength of 282 nm.[19]

-

GC-MS: GC-MS methods offer high sensitivity and specificity. Derivatization of the analytes is often required to improve their volatility and chromatographic properties.[21]

-

LC-MS: Liquid chromatography coupled with mass spectrometry provides excellent sensitivity and specificity, with detection limits reported to be in the range of 0.2–2 ng/mL.[21]

The following diagram illustrates a general experimental workflow for a pharmacokinetic study of diclofenac.

Figure 2: General workflow for a diclofenac pharmacokinetic study.

Mechanism of Action

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain signaling.[1] Prostaglandin E2 (PGE2) is a primary prostaglandin involved in the modulation of nociception.[1] By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating pain and inflammation.[1] While not designed as a selective COX-2 inhibitor, diclofenac demonstrates greater inhibition of COX-2 than COX-1.[9]

The signaling pathway for PGE2-mediated peripheral sensitization is depicted below.

Figure 3: PGE2-mediated peripheral sensitization pathway.

Conclusion

The pharmacokinetic profile of diclofenac is characterized by rapid absorption, extensive plasma protein binding, and efficient metabolism primarily through hydroxylation and glucuronidation. The formation of hydroxylated metabolites, particularly 4'-hydroxydiclofenac via CYP2C9, is a key metabolic pathway. The short plasma half-life of diclofenac is contrasted by its prolonged presence in synovial fluid, which likely contributes to its sustained therapeutic effect. A thorough understanding of these pharmacokinetic properties is essential for optimizing the clinical use of diclofenac and for the development of new drug formulations and therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]

- 6. In vivo bioavailability and metabolism of topical diclofenac lotion in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma and synovial fluid concentrations of diclofenac sodium and its major hydroxylated metabolites during long-term treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RePub, Erasmus University Repository: Diclofenac and metabolite pharmacokinetics in children [repub.eur.nl]

- 9. ClinPGx [clinpgx.org]

- 10. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Metabolism of Diclofenac - Enzymology and Toxicology Perspect...: Ingenta Connect [ingentaconnect.com]

- 12. Cytochrome P450TB (CYP2C): a major monooxygenase catalyzing diclofenac 4'-hydroxylation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

In vitro metabolism studies of diclofenac using liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolism of Diclofenac Using Liver Microsomes

Introduction

Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1][2] Despite its therapeutic benefits, diclofenac use is associated with rare but potentially fatal hepatotoxicity, which is believed to be linked to the formation of reactive metabolites.[3][4] Understanding the metabolic pathways of diclofenac is therefore critical for assessing its safety profile and potential for drug-drug interactions. In vitro models, particularly human liver microsomes (HLMs), are indispensable tools for this purpose. HLMs contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are responsible for the biotransformation of a vast array of xenobiotics. This guide provides a comprehensive overview of the experimental protocols, metabolic pathways, and analytical techniques used in the study of diclofenac metabolism with liver microsomes.

Metabolic Pathways of Diclofenac

The metabolism of diclofenac in humans is complex, involving two primary routes: Phase I oxidation (hydroxylation) catalyzed by CYP enzymes and Phase II conjugation (glucuronidation) catalyzed by UGT enzymes.[3][5]

Phase I Metabolism (Oxidation):

The oxidative metabolism of diclofenac is predominantly mediated by the CYP2C and CYP3A subfamilies.[6]

-

4'-Hydroxylation: The major metabolic pathway for diclofenac is the formation of 4'-hydroxydiclofenac. This reaction is almost exclusively catalyzed by CYP2C9 .[1][3][7][8][9] This metabolite has significantly lower pharmacological activity than the parent drug.[10]

-

5-Hydroxylation: The formation of 5-hydroxydiclofenac is a minor pathway catalyzed primarily by CYP3A4 .[3][5][11] Other isoforms, including CYP2C8, CYP2C18, and CYP2C19, may also contribute to a lesser extent.[1][7]

-

3'-Hydroxylation: The formation of 3'-hydroxydiclofenac is another minor pathway, which is also catalyzed by CYP2C9.[1][7]

-

Other Oxidative Pathways: Studies have also identified the formation of other metabolites such as 4',5-dihydroxydiclofenac and N,5-dihydroxydiclofenac in human hepatocytes and microsomes.[7]

Formation of Reactive Metabolites: The hydroxylated metabolites of diclofenac, particularly 4'-hydroxy- and 5-hydroxydiclofenac, can be further oxidized to form reactive benzoquinone imine intermediates.[5][12][13] These electrophilic metabolites can covalently bind to cellular proteins, a mechanism believed to be a key factor in diclofenac-induced hepatotoxicity.[3][8] These reactive intermediates can be trapped in vitro using nucleophiles like glutathione (GSH), leading to the formation of stable GSH adducts that can be detected by mass spectrometry.[12][14]

Phase II Metabolism (Glucuronidation):

Diclofenac, with its carboxylic acid group, can also be directly conjugated to form diclofenac acyl glucuronide.[3][5]

-

The acyl glucuronide itself can be a substrate for further metabolism. Studies have shown that diclofenac acyl glucuronide can be hydroxylated by CYP2C8 to form 4'-hydroxy diclofenac acyl glucuronide.[16][17] This indicates a sequential metabolic pathway where conjugation can precede oxidation.

The following diagram illustrates the primary metabolic pathways of diclofenac.

Experimental Protocols

The following sections detail standardized protocols for conducting in vitro metabolism studies of diclofenac using human liver microsomes.

Protocol 1: Metabolic Stability and Metabolite Profiling

This protocol is designed to determine the rate of disappearance of the parent drug and identify the metabolites formed.

1. Materials and Reagents:

-

Pooled Human Liver Microsomes (HLM)

-

Diclofenac (substrate)

-

Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.4)

-

NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Ice-cold Acetonitrile or Methanol (for reaction termination/protein precipitation)

-

Internal Standard (IS) (e.g., diclofenac-d4, aprepitant) for analytical quantification[4][18]

2. Incubation Procedure:

-

Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl₂ in a microcentrifuge tube.[4][6]

-

Pre-incubate the mixture at 37°C for approximately 5-15 minutes in a shaking water bath to bring it to temperature.[4]

-

Add diclofenac to the mixture to achieve the desired final concentration (e.g., 1-100 µM).[6][12]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without the NADPH-regenerating system should be run as a negative control.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).[4][6] Time-course experiments (e.g., 0, 5, 15, 30, 60 min) are often performed to determine the rate of metabolism.

-

Terminate the reaction by adding 1-2 volumes of ice-cold acetonitrile or methanol containing the internal standard.[4] This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at high speed (e.g., 10,000g) for 10 minutes to pellet the precipitated protein.[4]

-

Transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS.

Protocol 2: Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)

This protocol is used to determine the Michaelis-Menten kinetic parameters for the formation of a specific metabolite.

-

Follow the incubation procedure described in Protocol 1.

-

Instead of a single substrate concentration, prepare a series of incubations with varying concentrations of diclofenac (e.g., spanning from well below to well above the expected Kₘ, such as 1-200 µM).[15]

-

Keep the incubation time short enough to ensure that metabolite formation is in the linear range (typically <20% substrate turnover).

-

Quantify the amount of the specific metabolite formed at each substrate concentration using a validated LC-MS/MS method.

-

Plot the initial velocity (rate of metabolite formation) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation (V = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

The diagram below outlines the general workflow for these experiments.

Analytical Methods

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and selective quantification of diclofenac and its metabolites.

Typical LC-MS/MS Parameters:

-

Chromatographic Separation:

-

Column: Reversed-phase columns like C18 are commonly used (e.g., Luna Omega Polar C18, Kinetex Biphenyl).[10]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Column Temperature: Often maintained at an elevated temperature (e.g., 40°C) for better peak shape and reproducibility.[10]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used for diclofenac and its acidic metabolites.[19]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte. For example, the transition for diclofenac is often m/z 294/296 → 250/252.[19]

-

Data Presentation

Quantitative data from in vitro studies are crucial for understanding the metabolic profile of a drug. The following tables summarize key kinetic parameters for diclofenac metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for Diclofenac Metabolism

| Metabolite/Reaction | Enzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/mg or nmol/min/nmol CYP) | Source |

| 4'-Hydroxydiclofenac | Human Liver Microsomes (CYP2C9) | 9 ± 1 | 432 ± 15 pmol/min/mg | [7] |

| 5-Hydroxydiclofenac | Human Liver Microsomes | 43 ± 5 | 15.4 ± 0.6 pmol/min/mg | [7] |

| 5-Hydroxydiclofenac | Human Liver Microsomes (CYP3A4) | 71 | 13.2 nmol/min/nmol CYP | [11] |

| 4',5-Dihydroxydiclofenac (from 5-OH-diclofenac) | Human Liver Microsomes | 15 ± 1 | 96 ± 3 pmol/min/mg | [7] |

| 4'-Hydroxydiclofenac | Recombinant CYP1A2 | 33 | 0.20 min⁻¹ | [20][21] |

Table 2: Typical Experimental Conditions for Diclofenac Incubation with HLMs

| Parameter | Typical Value/Range | Source |

| Microsomal Protein | 0.05 - 1.0 mg/mL | [4][6][15] |

| Diclofenac Concentration | 1 - 200 µM | [6][15] |

| Buffer | 0.1 M Potassium Phosphate, pH 7.4 | [4][6] |

| Incubation Temperature | 37°C | [4][6] |

| Incubation Time | 30 - 120 minutes | [4][6][15] |

| Cofactors | NADPH-Regenerating System, MgCl₂ | [4][6] |

| Termination Solution | Ice-cold Acetonitrile or Methanol | [4] |

Conclusion

In vitro studies using human liver microsomes are a cornerstone of modern drug metabolism research. For diclofenac, these studies have been instrumental in elucidating the roles of specific CYP and UGT enzymes in its biotransformation, identifying the major metabolites, and providing mechanistic insights into the formation of reactive intermediates associated with its hepatotoxicity. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to design, execute, and interpret in vitro metabolism studies, ultimately contributing to a more comprehensive understanding of the safety and efficacy of this important NSAID.

References

- 1. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Intestinal Cytochrome P450 Enzymes in Diclofenac-Induced Toxicity in the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. Cytochrome P450 3A4-mediated interaction of diclofenac and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of human hepatic cytochrome P450s 2C9 and 3A4 in the metabolic activation of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Impact of Species and Tissue Differences on In Vitro Glucuronidation of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extrapolation of diclofenac clearance from in vitro microsomal metabolism data: role of acyl glucuronidation and sequential oxidative metabolism of the acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. Drug interactions of diclofenac and its oxidative metabolite with human liver microsomal cytochrome P450 1A2-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Diclofenac and its Major Metabolites in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of diclofenac and its major metabolites, including 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac acyl-β-D-glucuronide, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization. This high-throughput method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of diclofenac.

Introduction

Diclofenac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory conditions. The metabolism of diclofenac is extensive and primarily occurs in the liver. The main metabolic pathways include hydroxylation and subsequent glucuronidation.[1][2] The primary metabolite, 4'-hydroxydiclofenac, is generated mainly by the cytochrome P450 enzyme CYP2C9.[1] Other significant metabolites include 5-hydroxydiclofenac and diclofenac acyl-β-D-glucuronide, the latter being formed by UDP-glucuronosyltransferase (UGT) isoform UGT2B7.[2][3] Given the pharmacological activity and potential for adverse effects of both the parent drug and its metabolites, a reliable and sensitive analytical method for their simultaneous quantification is crucial for drug development and clinical research professionals.

Metabolic Pathway of Diclofenac

Experimental

Materials and Reagents

-

Diclofenac, 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac acyl-β-D-glucuronide reference standards

-

Diclofenac-d4 (internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

-